1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include:
- Position 1: Methyl group.
- Position 3: 2-oxopropyl (acetylpropyl) substituent.
- Position 7: Phenyl ring.
- Position 8: o-Tolyl (2-methylphenyl) group.
The compound’s design aligns with efforts to optimize serotonin receptor modulation, particularly 5-HT1A, while balancing pharmacokinetic properties. Its structural uniqueness lies in the 2-oxopropyl and o-tolyl groups, which differentiate it from analogues with bulkier or more polar substituents .
Properties
CAS No. |
896291-45-5 |
|---|---|
Molecular Formula |
C24H21N5O3 |
Molecular Weight |
427.464 |
IUPAC Name |
4-methyl-6-(2-methylphenyl)-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O3/c1-15-9-7-8-12-18(15)29-19(17-10-5-4-6-11-17)14-27-20-21(25-23(27)29)26(3)24(32)28(22(20)31)13-16(2)30/h4-12,14H,13H2,1-3H3 |
InChI Key |
OJNJQVDUWDQKOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, especially in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3
The 2-oxopropyl group at position 3 distinguishes this compound from others in its class:
- Compound 40 () : Features a methyl group at position 3. The 2-oxopropyl group in the target compound may enhance solubility or metabolic stability due to its ketone functionality, though this requires experimental validation.
- AZ-853/AZ-861 () : Piperazinylbutyl chains at position 8, with methyl groups at position 3. These compounds exhibit strong 5-HT1A receptor affinity (Ki = 0.2–0.6 nM) but show side effects like sedation and blood pressure changes. The target compound’s lack of a piperazine moiety may reduce off-target interactions .
Table 1: Position 3 Substituent Impact
Substituent Variations at Position 8
The o-tolyl group at position 8 contrasts with other substituents:
- Compound 62 () : 2-Methoxyphenyl at position 8. Methoxy groups enhance hydrogen bonding but may reduce lipophilicity compared to the hydrophobic o-tolyl group.
- Compound 5 (): Dihydroisoquinolinylbutyl chain. Bulkier substituents here improve PDE4B/PDE10A inhibition but may limit blood-brain barrier penetration.
Table 2: Position 8 Substituent Impact
Research Findings and Implications
- Receptor Selectivity : Fluorophenylpiperazinyl derivatives (e.g., 3i in ) exhibit dual 5-HT1A/5-HT7 affinity, but the target compound’s simpler structure may favor selectivity for 5-HT1A .
- Synthetic Feasibility : Analogues like compound 40 () are synthesized via alkylation and characterized via NMR/HRMS, suggesting similar routes for the target compound .
- Therapeutic Potential: The target compound’s structure may mitigate side effects (e.g., weight gain, sedation) seen in AZ-853/AZ-861 while retaining antidepressant activity .
Biological Activity
1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by multiple functional groups including a purine dione moiety, positions it as a candidate for various biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Reacting substituted phenyl ketones with imidazole precursors.
- Cyclization Processes : Utilizing base catalysts like potassium hydroxide or sodium ethoxide to promote ring formation.
The compound's molecular formula is with a molecular weight of approximately g/mol. Its structure features an imidazole ring fused with a purine derivative, which is crucial for its biological activity.
Research indicates that compounds with similar structural features act as selective antagonists for adenosine receptors, particularly the A3 subtype. These receptors are implicated in various physiological processes such as neurotransmission and immune response. The binding affinity and selectivity towards these receptors can be evaluated through molecular docking studies and in vitro assays.
Pharmacological Properties
The pharmacological evaluation of this compound has revealed several potential activities:
- Antidepressant Activity : Preliminary studies have shown that derivatives of imidazo[2,1-f]purine compounds exhibit significant serotonin receptor affinity (5-HT_1A and 5-HT_7) and phosphodiesterase inhibition (PDE4B and PDE10A). A specific derivative demonstrated antidepressant effects greater than those of standard anxiolytics like diazepam in forced swim tests in mice .
- Anticancer Potential : The compound has been explored for its anticancer properties. Similar derivatives have shown potent activity against various cancer cell lines by acting as topoisomerase inhibitors and inducing apoptosis .
- Antimicrobial Activity : Some studies suggest that this class of compounds may possess antimicrobial properties, although specific data on this compound is limited .
Case Studies
Several studies have highlighted the biological activity of related compounds within the same class:
- Study on Antidepressant Effects : A study synthesized various derivatives of imidazo[2,1-f]purine and assessed their effects on serotonin receptors. One notable derivative showed significant antidepressant-like behavior in animal models .
- Cancer Therapeutics Research : Research focusing on benzimidazole derivatives has demonstrated their ability to inhibit DNA topoisomerases and exhibit cytotoxic effects on cancer cells . This suggests that similar mechanisms may be present in the imidazo[2,1-f]purine derivatives.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
